![molecular formula C17H29ClN2O2 B000793 ロピバカイン塩酸塩一水和物 CAS No. 132112-35-7](/img/structure/B793.png)
ロピバカイン塩酸塩一水和物
概要
説明
科学的研究の応用
Surgical Anesthesia
Ropivacaine is indicated for various surgical procedures, including:
- Epidural Anesthesia : Used during labor and surgical procedures such as cesarean sections.
- Peripheral Nerve Blocks : Effective for managing pain in specific areas post-surgery.
- Field Blocks : Utilized for localized anesthesia in minor surgical interventions .
Postoperative Pain Management
Ropivacaine is frequently administered via continuous infusion or intermittent bolus for postoperative pain relief. Studies have shown that combining ropivacaine with opioids like fentanyl can enhance analgesic effects while managing opioid-related side effects .
Chronic Pain Management
Recent investigations have explored the use of ropivacaine in chronic pain conditions, including neuropathic pain and cancer-related pain. Its efficacy in reducing pain intensity and improving quality of life has been documented in several clinical trials .
Case Study 1: Epidural Ropivacaine for Labor Analgesia
A study involving 200 women undergoing labor found that epidural administration of ropivacaine significantly reduced pain scores compared to placebo. The study reported a high satisfaction rate among participants due to effective pain management with minimal side effects .
Case Study 2: Ropivacaine in Postoperative Pain Management
In a randomized controlled trial of patients undergoing knee arthroplasty, those receiving continuous ropivacaine infusion reported lower pain levels and reduced opioid consumption post-surgery compared to those receiving standard care. This highlights the potential of ropivacaine to enhance recovery and minimize opioid-related complications .
Safety Profile
Ropivacaine is generally well-tolerated; however, caution is advised in patients with hepatic or renal impairment due to altered drug metabolism and excretion. Adverse effects may include:
- Localized reactions (e.g., redness, swelling)
- Systemic toxicity (e.g., cardiovascular effects at high doses)
Monitoring is essential, especially in vulnerable populations such as the elderly or those with comorbid conditions .
作用機序
ロピバカインは、神経インパルスの発生と伝導を阻害することで効果を発揮します。 神経の電気的興奮の閾値を高め、神経インパルスの伝播速度を遅くし、活動電位の立ち上がり速度を低下させます . これは、神経線維の細胞膜を通るナトリウムイオンの流入を阻害することで達成されます .
類似化合物の比較
ロピバカインは、ブピバカインやリドカインなどの他の局所麻酔薬と比較されることがよくあります。
準備方法
合成経路と反応条件
ロピバカイン (塩酸塩一水和物)は、複数段階のプロセスによって合成されます。合成には、ラセミ体ピペコロキシリジドを非ケトン系溶媒で分割して(S)-ピペコロキシリジドを得、続いてN-プロピル化して(S)-ロピバカイン塩基を形成する工程が含まれます。 この塩基は次に、(S)-ロピバカイン塩酸塩一水和物に変換され、イソプロパノールから再結晶されます .
工業生産方法
ロピバカイン (塩酸塩一水和物)の工業生産には、ロピバカイン塩酸塩に水と熱アセトンを加え、目的の生成物を結晶化する工程が含まれます .
化学反応の分析
類似化合物との比較
Ropivacaine is often compared with other local anesthetics like bupivacaine and lidocaine:
Bupivacaine: Ropivacaine has a similar duration of action but is less lipophilic and has a greater margin of safety due to reduced cardiotoxicity.
Lidocaine: Ropivacaine has a longer duration of action and a stronger differential in sensory/motor blocks, especially at low concentrations.
Similar compounds include bupivacaine and lidocaine, both of which are used for local anesthesia but differ in their pharmacological profiles and safety margins .
生物活性
Ropivacaine hydrochloride monohydrate is an amide-type local anesthetic widely used in clinical settings for its effective pain management properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and implications in various medical applications.
Ropivacaine exerts its effects primarily through the reversible blockade of sodium channels, which inhibits the influx of sodium ions necessary for the generation and propagation of action potentials in nerves. This blockade leads to a decrease in neuronal excitability and conduction velocity, resulting in local anesthesia. The compound has been shown to selectively block the voltage-gated sodium channels, particularly those involved in pain transmission pathways.
Key Findings:
- Sodium Channel Blockade: Ropivacaine inhibits impulse conduction by blocking sodium ion influx across neuronal membranes .
- Concentration-Dependent Effects: The inhibitory effects on channel currents are concentration-dependent and reversible, with IC50 values reported for various potassium ATP channels, indicating its selective action on different ion channels .
Pharmacokinetics
Ropivacaine is characterized by a high degree of protein binding (approximately 94%), primarily to alpha-1-acid glycoprotein. It undergoes extensive hepatic metabolism via cytochrome P450 enzymes, predominantly CYP1A2, leading to several metabolites that exhibit lower pharmacological activity compared to the parent compound .
Parameter | Value |
---|---|
Protein Binding | 94% |
Volume of Distribution | 41 ± 7 liters |
Metabolism | Hepatic (CYP1A2-mediated) |
Main Metabolites | 3-OH-ropivacaine, PPX |
Pain Management
Ropivacaine is utilized for local or regional anesthesia during surgical procedures and for managing acute pain. Its long duration of action makes it particularly useful in postoperative pain management. Studies have indicated that ropivacaine provides effective analgesia with a lower risk of systemic toxicity compared to other local anesthetics like bupivacaine.
Neurotoxicity Considerations
Recent research has highlighted the potential neurotoxic effects associated with local anesthetics, including ropivacaine. In vitro studies have demonstrated that ropivacaine can activate p38 Mitogen-Activated Protein Kinase (MAPK), which is implicated in neurotoxicity. This activation may lead to apoptosis in neuronal cells, raising concerns about its safety profile in patients with pre-existing neuropathic conditions .
Case Studies
-
Breast Cancer Surgery:
A study involving BT-20 and MCF-7 breast cancer cell lines reported that ropivacaine could modulate cellular responses during surgical interventions, potentially affecting tumor recurrence rates post-surgery due to its influence on local inflammatory processes . -
Diabetic Neuropathy:
In patients with diabetic neuropathy undergoing surgery under regional anesthesia, ropivacaine was found to be effective in managing pain while minimizing adverse cardiovascular effects. The study emphasized the importance of individualized dosing based on patient-specific factors .
特性
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFRHVKMYGBJL-CKUXDGONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927544 | |
Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132112-35-7 | |
Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, hydrochloride, hydrate (1:1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132112-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ropivacaine hydrochloride hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132112357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROPIVACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V910P86109 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ropivacaine Hydrochloride Monohydrate exert its anesthetic effect?
A1: Ropivacaine Hydrochloride Monohydrate is a local anesthetic that acts by blocking voltage-gated sodium channels in nerve cells [, ]. By binding to these channels, it prevents the influx of sodium ions, which is essential for the generation and propagation of nerve impulses. This effectively inhibits the transmission of pain signals to the brain.
Q2: What are the potential impurities of concern during the synthesis of Ropivacaine Hydrochloride Monohydrate and how are they monitored?
A2: The synthesis of Ropivacaine Hydrochloride Monohydrate involves the use of Palladium as a catalyst []. Trace amounts of Palladium, as well as other elemental impurities like Arsenic, Mercury, Cadmium, and Lead, can potentially contaminate the final drug product []. These Class 1 elements pose health risks and are therefore strictly regulated. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique employed to quantify these trace metals and ensure their levels remain within the limits set by the International Conference on Harmonization (ICH) guidelines [].
Q3: Does the stereochemistry of Ropivacaine Hydrochloride Monohydrate impact its pharmacological activity?
A3: Yes, Ropivacaine Hydrochloride Monohydrate is administered as the single (-)-(S)-enantiomer []. Studies have confirmed the absence of metabolic racemization, meaning the drug does not convert to its (+)-(R)-enantiomer within the body []. This is important because enantiomers can exhibit different pharmacological properties, including potency and toxicity.
Q4: How is the chemical structure of Ropivacaine Hydrochloride Monohydrate elucidated and what is its molecular formula and weight?
A4: The synthesis and structural characterization of Ropivacaine Hydrochloride Monohydrate, specifically the Carbon-14 labeled form, is described in scientific literature []. While the exact spectroscopic data is not detailed within these specific research articles, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds. The molecular formula of Ropivacaine Hydrochloride Monohydrate is C17H27ClN2O • H2O, and its molecular weight is 328.88 g/mol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。